(3R)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid typically involves the use of starting materials such as 4-hydroxy-2-methylbenzaldehyde and amino acids. One common synthetic route includes the following steps:
Condensation Reaction: The 4-hydroxy-2-methylbenzaldehyde is condensed with an amino acid derivative under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-hydroxy-2-methylbenzaldehyde, while reduction of the amino group may yield 3-(4-hydroxy-2-methylphenyl)propylamine.
Scientific Research Applications
(3R)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Hydroxyphenyl)propanoic acid: Lacks the methyl substitution on the phenyl ring.
3-(4-Chlorophenyl)propanoic acid: Contains a chloro group instead of a hydroxy group.
Uniqueness
(3R)-3-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid is unique due to the presence of both an amino group and a hydroxy group on a methyl-substituted phenyl ring. This combination of functional groups and stereochemistry provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(12)2-3-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
YALCEYJLXZXKQN-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.